molecular formula C9H9F2NO2 B13357785 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid

2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid

Cat. No.: B13357785
M. Wt: 201.17 g/mol
InChI Key: SNPRQDRZOKTRPD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of an amino group and a difluoromethyl-substituted phenyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(difluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the biological context .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(4-(difluoromethyl)phenyl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-amino-2-[4-(difluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H9F2NO2/c10-8(11)6-3-1-5(2-4-6)7(12)9(13)14/h1-4,7-8H,12H2,(H,13,14)

InChI Key

SNPRQDRZOKTRPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)F

Origin of Product

United States

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